2-Tetradecylhexadecanoic Acid Ethyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecylhexadecanoic Acid Ethyl Ester typically involves the esterification of 2-tetradecylhexadecanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions . The general reaction can be represented as follows:
2-Tetradecylhexadecanoic Acid+Ethanol→2-Tetradecylhexadecanoic Acid Ethyl Ester+Water
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to increase yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecylhexadecanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions
Oxidation: The ester can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating with a dilute acid such as hydrochloric acid, while basic hydrolysis (saponification) involves heating with a strong base like sodium hydroxide
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Produces 2-tetradecylhexadecanoic acid and ethanol
Oxidation: Can produce various oxidized derivatives depending on the conditions.
Reduction: Produces alcohols.
Scientific Research Applications
2-Tetradecylhexadecanoic Acid Ethyl Ester is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Tetradecylhexadecanoic Acid Ethyl Ester involves its interaction with specific molecular targets in proteomics research. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific research context and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A common ester used as a solvent in various chemical reactions.
Methyl Butyrate: Another ester used in flavorings and fragrances.
Ethyl α-tetradecylpalmitate: An alternate name for 2-Tetradecylhexadecanoic Acid Ethyl Ester.
Uniqueness
This compound is unique due to its specific structure and applications in proteomics research. Its long alkyl chains provide distinct physical and chemical properties compared to shorter-chain esters like ethyl acetate and methyl butyrate .
Properties
IUPAC Name |
ethyl 2-tetradecylhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31(32(33)34-6-3)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h31H,4-30H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVKYGUOLEEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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